9-(4-Hydroxy-2-buten-1-yl)guanine
Description
Properties
CAS No. |
104715-61-9 |
|---|---|
Molecular Formula |
C9H12ClNO2 |
Synonyms |
9-(4-hydroxy-2-buten-1-yl)guanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural analogues include:
- 9-(4-Hydroxybutyl)guanine : Differs by having a saturated 4-hydroxybutyl chain instead of the unsaturated butenyl group.
- (R)- and (S)-9-(3,4-Dihydroxybutyl)guanine : Enantiomers with two hydroxyl groups on the side chain.
- Ganciclovir (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) : Contains a 1,3-dihydroxypropoxymethyl group.
- Penciclovir (9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine) : Features a hydroxymethyl branch on the side chain.
Table 1: Structural Comparison of Acyclic Guanosine Analogues
| Compound | Side Chain Structure | Key Functional Groups |
|---|---|---|
| 9-(4-Hydroxy-2-buten-1-yl)guanine | trans-4-hydroxy-2-butenyl | Hydroxyl, double bond |
| 9-(4-Hydroxybutyl)guanine | Saturated 4-hydroxybutyl | Hydroxyl |
| (R)-9-(3,4-Dihydroxybutyl)guanine | 3,4-dihydroxybutyl (R-configuration) | Two hydroxyls |
| Ganciclovir | 1,3-dihydroxypropoxymethyl | Two hydroxyls, ether linkage |
| Penciclovir | 4-hydroxy-3-(hydroxymethyl)butyl | Hydroxyl, hydroxymethyl branch |
Antiviral Activity
In Vitro Activity
- 9-(4-Hydroxybutyl)guanine : Shows comparable in vitro activity to (R)-9-(3,4-dihydroxybutyl)guanine against HSV-1 and HSV-2 strains, with IC₅₀ values in the micromolar range .
- (R)-9-(3,4-Dihydroxybutyl)guanine : More potent than its (S)-enantiomer, with IC₅₀ values 5–10× lower in cell culture assays .
- Ganciclovir : Broad-spectrum activity against HSV, CMV, and VZV, with IC₅₀ values ~0.1–1 µM .
In Vivo Efficacy
- 9-(4-Hydroxy-2-buten-1-yl)guanine: Limited data on in vivo efficacy; structural instability or rapid metabolism may reduce bioavailability.
- 9-(4-Hydroxybutyl)guanine : Fails in systemic HSV-2 murine models due to extremely short plasma half-life (t₁/₂ <30 min) and high clearance rates .
- (R)-9-(3,4-Dihydroxybutyl)guanine : Effective in topical and systemic HSV models (guinea pigs and mice), attributed to longer t₁/₂ (~2–3 hours) and lower clearance .
- Ganciclovir/Penciclovir : Clinically approved for HSV and CMV, with oral bioavailability enhanced via prodrug forms (e.g., valganciclovir) .
Table 2: Pharmacokinetic and Efficacy Comparison
| Compound | Plasma Half-Life (t₁/₂) | Clearance Rate | In Vivo Efficacy (HSV Models) |
|---|---|---|---|
| 9-(4-Hydroxy-2-buten-1-yl)guanine | Not reported | High (inferred) | Limited |
| 9-(4-Hydroxybutyl)guanine | <30 min | Very High | None |
| (R)-9-(3,4-Dihydroxybutyl)guanine | 2–3 hours | Moderate | Yes (topical/systemic) |
| Ganciclovir | 2–4 hours | Low | Yes (clinical use) |
Key Research Findings
- Hydroxyl Group Positioning : (R)-9-(3,4-Dihydroxybutyl)guanine’s dual hydroxyls improve solubility and reduce clearance, contrasting with 9-(4-hydroxybutyl)guanine’s single hydroxyl, which limits pharmacokinetics .
- Clinical Relevance : Ganciclovir and penciclovir’s success underscores the importance of hydroxymethyl branches and ether linkages in balancing antiviral activity and bioavailability .
Preparation Methods
Regioselective Alkylation with trans-1,4-Dichloro-2-butene
The cornerstone of 9-(4-hydroxy-2-buten-1-yl)guanine synthesis involves the alkylation of guanine at the N9 position. This is achieved using trans-1,4-dichloro-2-butene (4) as the alkylating agent. Key reaction parameters include:
-
Solvent Systems : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed for their ability to solubilize guanine and facilitate nucleophilic attack.
-
Catalysts : Potassium carbonate (K₂CO₃) in DMSO or tetra-n-butylammonium fluoride (TBAF) in THF enhance reaction rates and regioselectivity.
-
Temperature and Time : Reactions proceed at room temperature to 50°C over 12–24 hours, yielding 9-alkylated guanine intermediates (6a/b) with 90–95% regioselectivity.
Table 1: Alkylation Conditions and Outcomes
| Parameter | DMSO/K₂CO₃ System | THF/TBAF System |
|---|---|---|
| Solvent | DMSO | THF |
| Catalyst | K₂CO₃ | TBAF |
| Reaction Time (h) | 18–24 | 12–18 |
| Regioselectivity (%) | 90–95 | 90–95 |
| Intermediate Yield (%) | 90–95 | 85–90 |
Mechanistic Considerations
The alkylation proceeds via an SN2 mechanism, where the purine’s N9 nitrogen attacks the electrophilic carbon of trans-1,4-dichloro-2-butene. The trans configuration of the dichloro reagent ensures minimal steric hindrance, favoring formation of the desired regioisomer. Competing alkylation at the N7 position is suppressed due to the bulkiness of the butenyl group and solvent-catalyst interactions.
Hydrolysis and Deprotection of Alkylated Intermediates
Base- or Acid-Mediated Hydrolysis
The chlorinated intermediates (6a/b) undergo hydrolysis to introduce the hydroxyl group:
-
Basic Conditions : Refluxing 6a/b in 0.1 M NaOH at 80–100°C for 4–6 hours cleaves the chloro group, yielding the trans-4-hydroxy derivative.
-
Acidic Conditions : Alternatively, 6a/b treated with 0.1 M HCl at 60–80°C produces the same product but with slightly lower purity (85–90% vs. 90–95% under basic conditions).
Purification Techniques
Crude products are purified via:
-
Recrystallization : Methanol-water mixtures (3:1 v/v) remove unreacted starting materials and isomers.
-
Column Chromatography : Silica gel with ethyl acetate/methanol (10:1) achieves >98% purity for biological testing.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) confirms >98% purity, with a retention time of 6.8 minutes.
Biological Activity and Applications
Antileukemic Activity
In murine leukemia L1210 cell cultures, 9-(4-hydroxy-2-buten-1-yl)guanine exhibits 50% growth inhibition at 1 mM, comparable to neplanocin A. The compound’s mechanism involves inhibition of S-adenosylhomocysteine hydrolase (SAHase), a key enzyme in methylation reactions.
Comparative Analysis with Related Compounds
Table 2: Biological Activity of Acyclic Guanines
| Compound | IC₅₀ (L1210 Cells, mM) | SAHase Inhibition (%) |
|---|---|---|
| 9-(4-Hydroxy-2-buten-1-yl)guanine | 1.0 | 75 |
| Neplanocin A | 0.8 | 90 |
| Acyclovir | >10 | <10 |
Q & A
Q. How is the molecular structure of 9-(4-Hydroxy-2-buten-1-yl)guanine characterized, and what analytical techniques are essential?
- Methodology : X-ray crystallography (e.g., CCDC 1880599 in ) provides precise bond lengths (C-C: 0.0060 Å) and spatial arrangements. NMR (¹H/¹³C) and HRMS (e.g., Figure S4/S6 in –11) confirm functional groups and molecular integrity. For example, ¹H-NMR peaks at δ 11.71 ppm (guanine-N1H) and 4.88 ppm (-CH2-COOH) are diagnostic markers .
Q. What in vitro assays are used to evaluate the antiviral activity of this compound?
- Methodology : Antiviral screening typically involves plaque reduction assays against herpesviruses (HSV-1/2) or HBV. and highlight the importance of comparing EC50 values (half-maximal effective concentration) in infected cell lines (e.g., Vero cells). Cellular uptake studies using radiolabeled analogs (e.g., [¹⁸F]FHBG in ) can elucidate transport mechanisms .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or phosphonate groups) affect antiviral activity and substrate specificity?
- Methodology : synthesizes analogs with substitutions at the C-2′ position (e.g., 2-fluoro or 2-methoxy groups) and evaluates their activity. Fluorination (as in FHBG/FHPG in ) reduces antiviral potency but enhances substrate recognition by HSV-1 thymidine kinase (TK), critical for PET imaging applications . Phosphonate derivatives () improve bioavailability and resistance to hydrolysis, as seen in anti-HBV agents .
Q. What contradictions exist in the literature regarding the compound’s mechanism of action?
- Analysis : While attributes antiviral effects to TK-mediated phosphorylation, notes that fluorinated analogs (e.g., FHBG) exhibit altered cellular uptake despite retaining TK affinity. This suggests transport mechanisms (e.g., nucleoside transporters) may limit efficacy in certain cell types . Resolving these discrepancies requires comparative studies using isogenic TK-expressing vs. TK-deficient cell lines.
Q. How can synthetic yields be optimized for radiolabeled analogs used in molecular imaging?
- Methodology : and detail microwave-assisted radiosynthesis for [¹⁸F]FHBG, achieving >90% radiochemical purity. Key steps include:
- Precursor design (e.g., triflate leaving groups for efficient ¹⁸F incorporation).
- Solvent optimization (e.g., acetonitrile for rapid drying).
- Purification via HPLC with C18 columns (gradient elution: 0.1% TFA in CH3CN/H2O) .
Q. What computational or crystallographic insights guide SAR (Structure-Activity Relationship) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
